molecular formula C20H22N6O B12166937 N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12166937
M. Wt: 362.4 g/mol
InChI Key: PPBMRLLPZQQPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,3-Benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with isopropyl and methyl groups, coupled with a benzimidazole-derived carboxamide side chain. The pyrazolo-pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and receptors.

Properties

Molecular Formula

C20H22N6O

Molecular Weight

362.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H22N6O/c1-11(2)16-9-13(18-12(3)25-26(4)19(18)24-16)20(27)21-10-17-22-14-7-5-6-8-15(14)23-17/h5-9,11H,10H2,1-4H3,(H,21,27)(H,22,23)

InChI Key

PPBMRLLPZQQPCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=NC4=CC=CC=C4N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrazolo[3,4-b]pyridine moiety. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. Solvent extraction, crystallization, and purification techniques are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents under specific conditions like temperature and solvent type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other pyrazolo[3,4-b]pyridine carboxamides, which are explored for diverse pharmacological applications. Below is a detailed comparison with a closely related analog:

Table 1: Structural and Functional Comparison

Property Target Compound Analog (CAS 1005612-70-3)
Core Structure Pyrazolo[3,4-b]pyridine (1,3-dimethyl, 6-isopropyl) Pyrazolo[3,4-b]pyridine (3,6-dimethyl, 1-phenyl)
Carboxamide Substituent Benzimidazol-2-ylmethyl 1-Ethyl-3-methyl-1H-pyrazol-4-yl
Molecular Formula Estimated: C23H26N6O C21H22N6O
Molecular Weight Estimated: ~426.5 g/mol 374.4 g/mol
Key Structural Features - Bulky isopropyl group enhances lipophilicity
- Benzimidazole enables π-π interactions
- Phenyl group increases aromaticity
- Ethyl/methyl pyrazole offers conformational flexibility
Hypothetical Pharmacological Impact Potential kinase inhibition due to benzimidazole’s ATP-binding mimicry Likely moderate activity due to smaller substituents and reduced steric bulk

Key Differences and Implications:

Substituent Effects: The benzimidazole group in the target compound provides a larger aromatic system compared to the ethyl/methyl pyrazole in the analog. This may improve target engagement in enzymes requiring extended planar interactions (e.g., tyrosine kinases) .

Molecular Weight and Drug-Likeness :

  • The target compound’s higher molecular weight (~426.5 g/mol vs. 374.4 g/mol) places it closer to the upper limit of Lipinski’s rule of five, which may affect oral bioavailability.

Synthetic Complexity :

  • The benzimidazole moiety introduces synthetic challenges due to its fused aromatic system, whereas the analog’s pyrazole substituent is simpler to functionalize .

Research Findings and Limitations

Available evidence lacks explicit pharmacological data for the target compound. However, structural analogs suggest that pyrazolo[3,4-b]pyridine derivatives exhibit:

  • Kinase Inhibition: Analogous compounds show activity against Aurora kinases and CDKs, with IC50 values in the nanomolar range .
  • Solubility Challenges : High lipophilicity (logP > 3) in similar compounds often necessitates formulation adjustments for in vivo studies.

Gaps in Evidence:

  • No crystallographic data (e.g., SHELX-refined structures) or ORTEP-generated molecular diagrams are available for the target compound, limiting insights into its conformational preferences .
  • Comparative pharmacokinetic or toxicity profiles are absent in the provided sources.

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with significant potential in pharmacological applications. Its structure combines elements of benzimidazole and pyrazolo[3,4-b]pyridine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N6OC_{20}H_{22}N_{6}O with a molecular weight of 362.4 g/mol. The compound features a unique arrangement that allows for various interactions with biological targets.

Biological Activity Overview

This compound has been investigated for its potential as an anti-cancer agent and for other therapeutic effects. The following sections summarize key findings from various studies.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridines and their derivatives:

  • Cell Line Studies :
    • The compound demonstrated cytotoxic effects against several cancer cell lines including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer) with GI50 values indicating effective growth inhibition at concentrations around 3.79 µM to 42.30 µM .
    • In another study, derivatives showed significant cytotoxic potential against Hep-2 (laryngeal cancer) and P815 (mastocytoma) cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Mechanism of Action :
    • Pyrazolo[3,4-b]pyridine derivatives often act through inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways. For instance, compounds targeting CDK5 and GSK-3β have shown promising results in modulating tumor growth .

Structure-Activity Relationship (SAR)

The biological activity is closely related to the structural features of the compound:

Structural Feature Biological Activity
Benzimidazole moietyEnhances interaction with DNA and proteins involved in cancer pathways
Isopropyl substitutionModulates lipophilicity and cellular uptake
Pyrazole ringImparts kinase inhibition properties

Case Studies

Several case studies have been documented that explore the efficacy of this compound:

  • Study on MCF7 Cells :
    • A recent investigation reported that the compound significantly reduced cell viability in MCF7 cells through apoptosis induction mechanisms . The study utilized flow cytometry to assess cell cycle progression and apoptotic markers.
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth rates compared to controls, suggesting its potential as an effective therapeutic agent in oncology .

Future Directions

The ongoing research into this compound focuses on:

  • Optimization of Structure : To enhance potency and selectivity against cancer cell lines.
  • Mechanistic Studies : Further elucidation of its action pathways to identify additional therapeutic targets.
  • Clinical Trials : Transitioning from preclinical findings to clinical evaluations to assess safety and efficacy in humans.

Q & A

Q. What are the optimal reaction conditions for synthesizing the pyrazolo[3,4-b]pyridine core in this compound?

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation of aminopyrazoles with β-ketoesters or β-diketones under acidic or basic conditions. For example, highlights that temperature control (80–120°C) and pH adjustments (using acetic acid or K₂CO₃) are critical for yield optimization . A stepwise approach—first forming the pyrazole ring, then introducing substituents via alkylation or acylation—is recommended to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard for isolating intermediates .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

Advanced spectroscopic techniques are essential:

  • NMR : Use ¹H and ¹³C NMR to identify substituent positions on the pyrazolo-pyridine core. For example, the isopropyl group’s methyl protons appear as doublets (~δ 1.2–1.5 ppm), while benzimidazole protons show aromatic splitting (δ 7.0–8.5 ppm) .
  • LC-MS : Confirm molecular weight (e.g., theoretical [M+H]+ = ~425.5 g/mol) and detect impurities.
  • X-ray crystallography : Resolve ambiguities in regiochemistry, especially for benzimidazole-pyrazole linkage .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Prioritize assays aligned with structural analogs. suggests kinase inhibition assays (e.g., JAK2 or Aurora kinases) due to the pyrazolo-pyridine scaffold’s affinity for ATP-binding pockets . For cytotoxicity screening, use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7). Include solubility testing in DMSO/PBS to ensure compound stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Systematically modify substituents to probe key interactions:

  • Benzimidazole moiety : Replace with indole or quinoline to assess π-π stacking effects .
  • Isopropyl group : Test tert-butyl or cyclopropyl analogs for steric/electronic impacts on target binding .
  • Carboxamide linker : Explore sulfonamide or urea substitutions to modulate hydrogen bonding .
    Use molecular docking (e.g., AutoDock Vina) to predict binding poses against targets like kinases or GPCRs .

Q. How can contradictory data in solubility and bioavailability be resolved?

Contradictions often arise from assay conditions. For example:

  • Solubility : Use standardized buffers (e.g., PBS pH 7.4 vs. simulated gastric fluid) and report logP values (predicted ~3.2 via ChemAxon).
  • Bioavailability : Compare oral vs. intravenous administration in rodent models. notes that methylthio or morpholine substituents enhance permeability in similar compounds .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
  • Proteomics : Use thermal shift assays or CETSA to validate target engagement in cellular lysates .
  • Covalent modification : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to cysteine residues, improving specificity .

Data Contradiction and Validation

Q. How should discrepancies in cytotoxicity data between cell lines be addressed?

  • Mechanistic studies : Perform RNA-seq or proteomics to identify differential expression of targets (e.g., apoptosis regulators) .
  • Metabolic stability : Test hepatic microsomal stability (e.g., human liver microsomes) to rule out rapid degradation in certain cell types .
  • Check batch variability : Ensure compound purity (>95% via HPLC) and confirm DMSO concentration consistency .

Q. What analytical methods resolve stereochemical uncertainties in synthetic intermediates?

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol to separate enantiomers.
  • VCD (Vibrational Circular Dichroism) : Assign absolute configuration for critical intermediates .
  • NMR NOE experiments : Detect spatial proximity of protons to confirm stereochemistry .

Methodological Recommendations

Q. How to design a scalable synthesis route for preclinical studies?

  • Optimize solvent systems : Replace DMF with toluene/EtOH for easier large-scale purification .
  • Catalytic methods : Use Pd/C or CuI for Suzuki couplings to reduce metal contamination .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. What computational tools predict metabolic liabilities?

  • ADMET Predictors : Estimate CYP450 metabolism sites (e.g., CYP3A4 oxidation of benzimidazole) .
  • MetaSite : Identify reactive metabolites prone to glutathione conjugation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.